N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Overview
Description
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . It also has an oxazolidin-2-yl group, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic system and the presence of the oxazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the heterocyclic ring could impact its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Inhibition Potential
This compound and its related structures have been explored for their potential as inhibitors, particularly in the context of caspase-3, an enzyme involved in apoptosis. For instance, studies on disubstituted 1,2,3-triazoles, which share structural similarities, have identified potent inhibitors against caspase-3, demonstrating the compound's relevance in therapeutic research (Jiang & Hansen, 2011).
Catalytic Reactions and Synthesis Techniques
Research has also focused on catalytic reactions involving similar compounds, such as the rhodium-catalyzed synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes. These reactions underscore the compound's utility in creating functionalized molecules with potential applications in pharmaceuticals and materials science (Shi, Yu, & Li, 2015).
Chemical Properties and Reactions
Further investigations have been carried out on the chemical properties and reactions of related compounds, such as the study of spiro-fused 2-alkoxy-2-amino-Δ3-1,3,4-oxadiazolines, which undergo thermolysis to yield corresponding aminooxycarbenes. These studies contribute to a deeper understanding of the compound's behavior under various conditions and its potential for generating novel chemical entities (Couture & Warkentin, 1997).
Applications in Antimicrobial Research
The synthesis and screening of derivatives incorporating thiazole rings have shown antimicrobial activity, indicating the compound's potential for developing new antimicrobial agents. Such research is critical for addressing the growing concern of antibiotic resistance (Desai, Rajpara, & Joshi, 2013).
Safety and Hazards
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8S/c1-25-6-4-18-16(21)17(22)19-11-15-20(5-7-28-15)29(23,24)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15H,4-9,11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJYBBAIRWUOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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